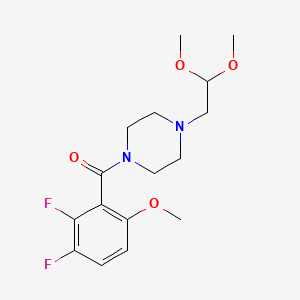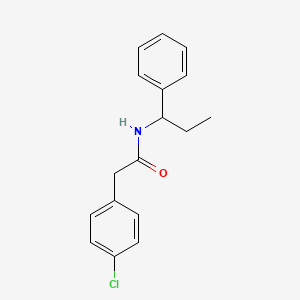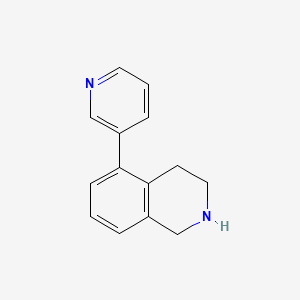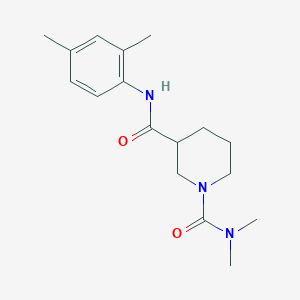![molecular formula C17H21FN4O2 B5399111 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid](/img/structure/B5399111.png)
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid is a complex organic compound that features a pyrazole ring substituted with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid typically involves multiple steps. One common approach is the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone. The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative. The diazepane ring is then constructed through a series of nucleophilic substitution reactions, and the acetic acid moiety is introduced in the final step through ester hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate certain steps, and high-throughput screening techniques can be used to identify the most efficient reaction pathways.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism of action of 2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1,4-diazepan-6-yl)acetic acid
- [1-(4-fluorophenyl)-5-methyl-1H-pyrrol-2-yl]acetic acid
Uniqueness
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and binding affinity, while the diazepane ring provides flexibility and potential for diverse interactions.
Propriétés
IUPAC Name |
2-[1-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-1,4-diazepan-6-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O2/c18-15-3-1-13(2-4-15)17-14(9-20-21-17)11-22-6-5-19-8-12(10-22)7-16(23)24/h1-4,9,12,19H,5-8,10-11H2,(H,20,21)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKVIXDTJQHYDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)CC(=O)O)CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-(2,3'-bipyridin-5-ylcarbonyl)piperidin-3-yl]-3-methylbutan-1-one](/img/structure/B5399035.png)


![6-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyridin-3-ol](/img/structure/B5399058.png)




![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-thieno[2,3-d]pyrimidin-4-yloctahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5399085.png)
![6-{4-[(2-fluorophenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5399095.png)
![N-cyclopropyl-7-(3-phenylbutanoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5399105.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5399113.png)

![1-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5399124.png)
